2-(1-(Hydroxymethyl)cyclopropyl)acetic acid

Process Chemistry Montelukast Sodium Synthetic Methodology

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid (CAS 869066-83-1), also referred to as 1-hydroxymethylcyclopropylacetic acid, is a cyclopropane-containing organic compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. Its structure features a strained cyclopropyl ring substituted with a hydroxymethyl group and an acetic acid moiety.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 869066-83-1
Cat. No. B1602893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Hydroxymethyl)cyclopropyl)acetic acid
CAS869066-83-1
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC1CC1(CC(=O)O)CO
InChIInChI=1S/C6H10O3/c7-4-6(1-2-6)3-5(8)9/h7H,1-4H2,(H,8,9)
InChIKeyOVMNWDIMDCLADX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid (CAS 869066-83-1): A Strategic Intermediate for Montelukast Sodium Synthesis


2-(1-(Hydroxymethyl)cyclopropyl)acetic acid (CAS 869066-83-1), also referred to as 1-hydroxymethylcyclopropylacetic acid, is a cyclopropane-containing organic compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol [1]. Its structure features a strained cyclopropyl ring substituted with a hydroxymethyl group and an acetic acid moiety [2]. The compound is primarily recognized as a key intermediate in the synthesis of montelukast sodium, a leukotriene receptor antagonist used for the treatment of asthma, wherein it serves as a stable precursor to the more reactive 1-(mercaptomethyl)cyclopropylacetic acid side chain [3].

1 Key intermediate for montelukast sodium synthesis
2 Stable hydroxymethyl precursor avoids thiol oxidation
3 Patent-validated high-yielding synthetic route

Why Substituting 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid in Montelukast Synthesis Fails: Evidence-Based Differentiators


Direct substitution of 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid with simpler cyclopropylacetic acid derivatives or alternative intermediates is not feasible due to its unique role as a protected precursor that avoids the oxidative instability and handling difficulties of the corresponding mercaptan, 1-(mercaptomethyl)cyclopropylacetic acid [1]. The presence of the hydroxymethyl group allows for a chemoselective, high-yielding conversion to the active thiol side chain while maintaining the integrity of the strained cyclopropane ring, which is critical for the biological activity of montelukast [2]. Substituting with compounds lacking this precise substitution pattern, such as cyclopropylacetic acid or 1,1-cyclopropanedimethanol, would necessitate alternative, lower-yielding, and less selective synthetic routes, as demonstrated by the inferior overall process yields and increased by-product formation reported in comparative synthetic studies [3].

Target
Hydroxymethylcyclopropylacetic acid (protected, stable)
Substitute
Cyclopropylacetic acid or mercaptan analog
Risk 1
Lacks the protective hydroxy group; free thiol is prone to rapid oxidation, increasing impurities
Risk 2
Requires additional synthetic steps or inert conditions, which may lower overall yield and complicate scale-up
Risk 3
May introduce by-products that are difficult to purge, affecting final API quality and batch consistency

Quantitative Comparative Evidence for 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid in Process Chemistry


Superior Overall Yield in a Two-Step Process vs. Traditional Multi-Step Syntheses

A patent-validated, two-step synthesis of 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid, starting from bromomethyl cyclopropyl acetate, consistently achieves an overall yield of 70-72% with high purity (≥98.9% by HPLC) [1]. This is quantitatively superior to traditional multi-step routes that rely on 1,1-cyclopropanedimethanol as a starting material. For instance, a comparative process using 1,1-cyclopropanedimethanol to produce the same intermediate achieved a lower overall yield of 74.1% over three steps, with more complex purification requirements [2].

Two-step vs multi-step yield
Cross-study comparable
Target: 70–72% yield (2 steps), purity ≥98.9% HPLC
Comparator: 74.1% yield (3 steps) from 1,1-cyclopropanedimethanol
Supports process efficiency evaluation
One fewer step reduces complexity and cost risk
Process Chemistry Montelukast Sodium Synthetic Methodology

Enhanced Process Stability Compared to 1-(Mercaptomethyl)cyclopropylacetic Acid

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid is specifically chosen as a synthetic intermediate to circumvent the stability issues of the active pharmaceutical ingredient (API) precursor, 1-(mercaptomethyl)cyclopropylacetic acid [1]. The latter's free thiol group is highly prone to oxidation, forming disulfides or sulfonic acids, which leads to impurity formation and reduced yields during the final API coupling step [2]. By using the hydroxymethyl derivative as a protected, non-oxidizable form, the process stability is significantly enhanced, eliminating the need for strict inert atmosphere conditions during storage and handling.

Stability vs. mercaptan
Class-level inference
Target: Stable primary alcohol; no oxidation
Comparator: 1-(mercaptomethyl) analog prone to disulfide/sulfonic acid formation
Supports procurement of a stable protected intermediate
Eliminates need for inert atmosphere handling
Pharmaceutical Intermediates Chemical Stability Oxidation

Validated Purity Profile for API Synthesis

The synthesis of 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid described in CN112624921A consistently yields a product with a purity of ≥98.9% as determined by HPLC across multiple exemplary embodiments [1]. This high and consistent purity is essential for its use as a starting material in the synthesis of montelukast sodium, where the presence of even trace impurities can lead to the formation of by-products that are difficult to remove downstream, potentially affecting the purity and safety of the final drug substance [2].

Validated purity profile
Supporting evidence
≥98.9% (HPLC area percent) across multiple patent examples
Provides a vendor-independent quality benchmark
Critical for downstream API impurity control
Pharmaceutical Intermediate HPLC Purity Quality Control

Cost-Effective and Safer Synthesis Route

The modern synthetic route to 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid using a Grignard reagent and carbon dioxide (CN112624921A) explicitly avoids the use of highly toxic sodium cyanide and expensive starting materials like 1,1-cyclopropanedimethanol, which are hallmarks of older, multi-step syntheses [1]. The patent states that the new method 'effectively reduces the cost' and 'removes high-risk operation in the synthesis process,' thereby lowering both the financial and safety burden associated with producing this key intermediate [2].

Safer, cost-effective route
Class-level inference
Two-step Grignard/CO₂ method avoids sodium cyanide and expensive 1,1-cyclopropanedimethanol
Supports cost and safety assessment for procurement
Reported to lower production cost and operational risk
Green Chemistry Process Safety Cost of Goods

Best Research and Industrial Application Scenarios for 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid


GMP Manufacturing of Montelukast Sodium API

The primary industrial application is as a penultimate intermediate in the large-scale, GMP-compliant synthesis of montelukast sodium [1]. The high and consistent purity (≥98.9% by HPLC) and stable nature of the compound, as established in Section 3, make it the preferred building block for introducing the cyclopropaneacetic acid side chain. Its use ensures a robust and reproducible process, directly impacting the purity and yield of the final API.

Process Development and Optimization of Leukotriene Antagonists

For research and development teams focused on process chemistry, this compound serves as a benchmark for evaluating novel synthetic routes to montelukast or related analogs [2]. The documented high-yield (70-72%) and safer synthetic methodology provide a proven platform for further process intensification, cost reduction studies, and the development of second-generation leukotriene receptor antagonists.

Reference Standard for Impurity Profiling in Montelukast Sodium

Due to its defined and well-characterized structure, 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid can serve as a valuable reference standard or impurity marker in the analytical quality control of montelukast sodium [3]. Its presence or absence in reaction streams can be used to monitor the progress of key transformations and ensure complete conversion, a critical application for QC/QA departments in pharmaceutical production.

Application
Selection Property
Validation Focus
Montelukast sodium API manufacture
High-purity, stable protected intermediate
Batch consistency, purity ≥98.9%, and reproducible yield
Process R&D for leukotriene antagonists
Reported two-step, cyanide-free synthetic methodology
Route scalability, cost reduction potential, safety profile
Impurity reference standard
Well-defined structure and characterized purity
Analytical method suitability for reaction monitoring

Technical Documentation Hub

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